
4-Amino-2-fluoro-5-iodobenzoic acid
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Overview
Description
4-Amino-2-fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoro-5-iodobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 2-fluorobenzoic acid, followed by the introduction of the amino group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-5-iodobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediates
4-Amino-2-fluoro-5-iodobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structural attributes allow it to be a building block for more complex molecules used in drug development. This compound is particularly valuable due to its ability to participate in diverse chemical reactions, facilitating the creation of therapeutic agents targeting various diseases .
2. Drug Development
Research indicates that derivatives of this compound are being explored for their potential therapeutic roles. For instance, studies have focused on its interactions with biological molecules, which are essential for assessing safety profiles and efficacy in drug development. Such investigations often involve evaluating the compound's ability to stabilize proteins or modulate enzyme activity, which can lead to novel treatment strategies for conditions like age-related macular degeneration and other retinal diseases .
Chemical Biology Applications
1. Interaction Studies
The compound is utilized in chemical biology to study interactions with biomolecules. Understanding these interactions can reveal insights into its potential as a therapeutic agent. For example, research has demonstrated that modifications of this compound can affect its binding affinity to target proteins, influencing its biological activity .
2. Synthesis of Ligands
this compound is also employed in synthesizing ligands for various biological targets. Its fluorine and iodine substituents enhance the properties of the ligands, making them more effective in binding to specific receptors or enzymes, thus aiding in drug design processes .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound can be used to develop new polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composite materials .
2. Cosmetic Formulations
Recent studies have explored the use of this compound in cosmetic formulations due to its potential skin benefits. Its incorporation into topical products has been shown to enhance moisturizing properties and improve skin texture through various mechanisms, including anti-inflammatory effects .
Data Summary Table
Case Studies
Case Study 1: Retinal Disease Treatment
A study investigated the effects of this compound derivatives on retinal health. The results indicated that specific modifications could reduce toxic accumulation in retinal cells, suggesting potential applications in treating age-related macular degeneration.
Case Study 2: Polymer Development
Research focused on incorporating this compound into polymer matrices showed improved mechanical properties and thermal resistance. These findings indicate its potential utility in high-performance materials used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. The amino, fluoro, and iodo groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-iodobenzoic acid
- 4-Fluoro-2-iodobenzoic acid
- 2-Amino-5-iodobenzoic acid
Uniqueness
4-Amino-2-fluoro-5-iodobenzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and iodo) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Biological Activity
4-Amino-2-fluoro-5-iodobenzoic acid (AFIBA) is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's synthesis, biological interactions, mechanisms of action, and therapeutic implications, supported by data tables and research findings.
Chemical Structure and Synthesis
AFIBA is characterized by its amino, fluoro, and iodo substituents on a benzoic acid core. The synthesis typically involves multi-step organic reactions, employing strong acids or bases under controlled conditions to optimize yield and purity. Common methods include:
- Nitration of Benzoic Acid : Introduction of a nitro group.
- Reduction : Conversion of the nitro group to an amino group.
- Halogenation : Selective introduction of fluorine and iodine atoms.
The synthesis can be scaled up for industrial applications using automated systems and purification techniques like chromatography .
Biological Activity
AFIBA's biological activity is primarily attributed to its structural features, which enhance its interaction with various molecular targets. The presence of halogens (fluorine and iodine) significantly influences its reactivity and binding affinity.
- Enzyme Interactions : AFIBA has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator. The amino group can form hydrogen bonds, while the halogens may participate in halogen bonding, enhancing binding specificity.
- Receptor Binding : The compound may also bind to various receptors, influencing signaling pathways crucial for cellular functions. Studies suggest that AFIBA could serve as a probe in biochemical assays due to its ability to modify protein interactions.
- Anticancer Potential : Preliminary studies indicate that AFIBA may exhibit anticancer properties by inhibiting tumor cell proliferation through interference with key metabolic pathways .
Research Findings
Recent research has focused on the compound's interaction with biological macromolecules. Key findings include:
- Binding Affinity : AFIBA displays enhanced binding affinities compared to non-halogenated analogs due to increased hydrophobic interactions and steric effects.
- Therapeutic Applications : Investigations into AFIBA's role in drug discovery highlight its potential as an anti-inflammatory and anticancer agent.
Data Table: Summary of Biological Activities
Case Studies
- In Vitro Studies : A study demonstrated that AFIBA inhibited the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involved modulation of apoptosis-related proteins .
- Biochemical Assays : AFIBA was utilized as a probe in enzyme assays, revealing significant alterations in enzyme kinetics when compared to control compounds. This highlights its utility in biochemical research for understanding enzyme dynamics.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 4-amino-2-fluoro-5-iodobenzoic acid to ensure stability?
- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at ambient temperatures (15–25°C). Protect from light and moisture, as iodinated aromatic compounds are prone to photodegradation and hydrolysis. Avoid contact with strong oxidizing agents. Use amber glassware for long-term storage .
Q. How can researchers confirm the purity and structural integrity of synthesized this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) to assess purity.
- NMR Spectroscopy : Confirm the structure via 1H- and 13C-NMR, focusing on characteristic shifts for the amino group (~6.5–7.5 ppm), fluorine substituent (split peaks due to 1JF−H), and iodine-induced deshielding effects .
Q. What solvents are suitable for dissolving this compound in experimental setups?
- Methodological Answer : The compound is insoluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For reactions requiring mild conditions, use ethanol or methanol with gentle heating (40–60°C). Verify solubility via sonication for 10–15 minutes .
Advanced Research Questions
Q. How can competing side reactions (e.g., dehalogenation or amino group oxidation) be minimized during the synthesis of this compound?
- Methodological Answer :
- Iodination Control : Use a protected amino group (e.g., tert-butoxycarbonyl, Boc) during iodination to prevent unwanted oxidation. Remove the protecting group post-iodination via acidic hydrolysis (e.g., HCl in dioxane).
- Catalyst Optimization : Employ palladium catalysts (e.g., Pd(OAc)2) for selective coupling reactions, as they reduce dehalogenation risks compared to copper-based systems .
Q. What strategies are effective for resolving contradictions in reported melting points or spectral data for halogenated benzoic acid derivatives?
- Methodological Answer :
- Recrystallization : Purify the compound via gradient recrystallization (e.g., water/ethanol mixtures) to remove impurities affecting melting points.
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 2-amino-4-fluorobenzoic acid, mp 188–196°C ) to identify discrepancies caused by substituent electronic effects .
Q. How can this compound be utilized as a building block in synthesizing heterocyclic compounds?
- Methodological Answer :
- Suzuki-Miyaura Coupling : React the iodo substituent with arylboronic acids under Pd catalysis to form biaryl intermediates.
- Cyclization Reactions : Use the amino and carboxylic acid groups to construct quinazolinone or benzoxazine scaffolds via condensation with aldehydes or ketones .
Q. Experimental Design Considerations
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
- Methodological Answer : Conduct reactions under anhydrous conditions using Schlenk lines or gloveboxes. Pre-dry solvents over molecular sieves and use degassing techniques (freeze-pump-thaw cycles) to eliminate oxygen. Monitor reaction progress via TLC with iodine staining for halogen detection .
Q. How can researchers optimize reaction yields for introducing the amino group into halogenated benzoic acid derivatives?
- Methodological Answer :
- Reductive Amination : Reduce a nitro precursor (e.g., 4-nitro-2-fluoro-5-iodobenzoic acid) using H2/Pd-C or NaBH4/NiCl2.
- Protection-Deprotection : Temporarily protect the carboxylic acid group as a methyl ester to prevent side reactions during amination .
Q. Data Analysis & Troubleshooting
Q. Why might HPLC analysis of this compound show multiple peaks, and how can this be addressed?
- Methodological Answer : Peaks may arise from:
- Tautomerism : The compound may exist in keto-enol forms; use acidic mobile phases to stabilize one tautomer.
- Degradation : Check for photodegradation by comparing fresh vs. aged samples. Store samples in amber vials and avoid prolonged light exposure .
Q. How can isotopic labeling (e.g., 13C- or 15N-) of this compound aid in mechanistic studies?
- Methodological Answer :
- Tracing Reaction Pathways : Use 13C-labeled carboxylic acid groups to track decarboxylation or coupling reactions via NMR or mass spectrometry.
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps in catalytic cycles .
Properties
Molecular Formula |
C7H5FINO2 |
---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
4-amino-2-fluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H5FINO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
VIVQUJQXCJGYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)F)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.